molecular formula C21H21OP B1330195 Tris(4-methylphenyl)phosphine Oxide CAS No. 797-70-6

Tris(4-methylphenyl)phosphine Oxide

Cat. No. B1330195
CAS RN: 797-70-6
M. Wt: 320.4 g/mol
InChI Key: SPKBYIYIZQARNX-UHFFFAOYSA-N
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Description

Tris(4-methylphenyl)phosphine oxide is a triarylphosphine oxide derivative, a class of compounds known for their utility in various chemical reactions and applications. These compounds typically consist of a phosphorus atom bonded to three aromatic rings, in this case, 4-methylphenyl groups, and an oxygen atom. They are of interest due to their potential as ligands in coordination chemistry, their role in catalysis, and their use in organic synthesis.

Synthesis Analysis

The synthesis of triarylphosphine oxides can be achieved through various methods. One approach involves the co-oxidation of triarylphosphines, as seen in the study of the photochemical co-oxidation of sulfides and phosphines with tris(p-bromophenyl)amine, where an electron transfer between the photogenerated "Magic Blue" and phosphine leads to the formation of triarylphosphine oxides . Another method is the nucleophile mediated reaction of perfluoroalkyltrimethylsilanes with triphenylphosphite, which can be extended to diphosphines . Additionally, tris-chloromethyl-phosphine oxide can be obtained by chlorination of (HOCH2)3PO with PCl5 or by oxidation of chloromethylphosphine oxides .

Molecular Structure Analysis

The molecular structure of triarylphosphine oxides is characterized by the central phosphorus atom bonded to three aromatic rings and an oxygen atom. The presence of substituents on the aromatic rings, such as methyl groups, can influence the electronic properties of the molecule. For instance, methoxy groups have been shown to slightly lower the first oxidation potential and contribute to a blue-shift of UV-Vis absorption in tris(2,6-diisopropyl-4-methoxyphenyl)phosphine .

Chemical Reactions Analysis

Triarylphosphine oxides participate in various chemical reactions. They can act as colorimetric reagents for the determination of metal ions, such as ferric iron, where tris(o-hydroxyphenyl)phosphine oxide forms a stable complex that obeys Beer's law over a wide concentration range . They are also involved in the synthesis of luminescent CuI thiocyanate complexes, where tris(2-pyridyl)phosphine oxide reacts with CuSCN to form a variety of luminescent complexes . Furthermore, tris[(5-chloro-2-thienyl)methyl]phosphine oxide can undergo the Wittig-Homer reaction, leading to the formation of various organic products .

Physical and Chemical Properties Analysis

The physical and chemical properties of triarylphosphine oxides are influenced by their molecular structure and substituents. These compounds often exhibit high absorption capacity and can form crystalline salts with amines, alkali, and alkaline earth metals . They are also known for their chelating ability and can serve as excellent ligands in coordination chemistry. The introduction of certain substituents can improve the stability and charge transport properties of materials, as seen in the case of tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide, which was used to enhance mobility and restrict traps in photovoltaic interlayers .

Scientific Research Applications

Colorimetric Reagent for Ferric Iron Determination

Tris(4-methylphenyl)phosphine oxide derivatives are utilized in colorimetric assays. Specifically, Tris(o-hydroxyphenyl)phosphine oxide has been introduced as a novel colorimetric reagent for determining ferric iron in solutions containing nitric acid. This compound forms a stable color complex with ferric iron, following Beer's law over a wide concentration range (Holdoway & Willans, 1958).

Conformational Analysis

Tris(4-methylphenyl)phosphine and its derivatives, including the oxide form, have been subjected to conformational analysis. This analysis was conducted using the dipole moment method and DFT quantum chemical calculations, revealing that these compounds exist in solution as a single symmetrical conformer (Kuznetsova et al., 2020).

Molecular and Crystal Structures

The molecular and crystal structures of various phosphine oxides, including tris(3-methylphenyl)phosphine oxide, have been determined using X-ray diffraction. These studies provide insights into the geometrical structures of these compounds, which are important for understanding their chemical behavior and potential applications (Sterkhova et al., 2019).

Synthesis of Phosphine Oxides from Methylstyrenes

Research has been conducted on the reaction of methylstyrenes with red phosphorus to produce tertiary phosphine oxides, including tris(4-methylphenyl)phosphine oxide. This synthesis process is significant for the preparation of various phosphine oxide compounds (Artem’ev et al., 2015).

Conjugated Microporous Polymers for CO2 Capture

Phosphine oxide-based polymers have been synthesized for applications in gas adsorption, particularly for CO2 capture. These polymers demonstrate strong affinity for CO2, indicating their potential utility in environmental and energy applications (Qiao et al., 2015).

Electrolyte Additive for High Voltage Li-ion Batteries

Tris(pentafluorophenyl)phosphine, a derivative of tris(4-methylphenyl)phosphine oxide, has been used as an electrolyte additive in high-voltage lithium-ion batteries. This application underscores the potential of phosphine oxides in improving the performance of energy storage devices (Xu et al., 2012).

Safety And Hazards

Safety data sheets suggest that contact with Tris(4-methylphenyl)phosphine Oxide should be avoided, including inhalation. Protective clothing should be worn when there is a risk of exposure. It should be used in a well-ventilated area .

properties

IUPAC Name

1-bis(4-methylphenyl)phosphoryl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21OP/c1-16-4-10-19(11-5-16)23(22,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKBYIYIZQARNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00229835
Record name Phosphine oxide, tris(p-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(4-methylphenyl)phosphine Oxide

CAS RN

797-70-6
Record name Tris(4-methylphenyl)phosphine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=797-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine oxide, tris(p-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000797706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine oxide, tris(p-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AA Kuznetsova, RR Ismagilova, DV Chachkov… - Russian Journal of …, 2020 - Springer
Conformational analysis of tris(4-methylphenyl)phosphine and its oxide, sulfide, and selenide has been performed by the dipole moment method and DFT quantum chemical …
Number of citations: 1 link.springer.com
K Yuichi, W Satoshi, IMD Jahidul… - Communications …, 2020 - search.proquest.com
Artificial light plays an essential role in information technologies such as optical telecommunications, data storage, security features, and the display of information. Here, we show a …
Number of citations: 0 search.proquest.com
Y Kitagawa, S Wada, MDJ Islam, K Saita… - Communications …, 2020 - nature.com
Artificial light plays an essential role in information technologies such as optical telecommunications, data storage, security features, and the display of information. Here, we show a …
Number of citations: 44 www.nature.com
M Nakamura, M Miki, T Majima - Journal of the Chemical Society …, 2000 - pubs.rsc.org
The photoinduced electron-transfer reaction of para-substituted triphenylphosphines sensitised by 9,10-dicyanoanthracene (DCA) occurred in acetonitrile containing 2 vol% water to …
Number of citations: 45 pubs.rsc.org
B Huszár, Z Mucsi, G Keglevich - The Journal of Organic …, 2023 - ACS Publications
A less-studied halogen-free variation of the Hirao reaction involving the coupling of arylboronic acids with >P(O)H reagents, such as diarylphosphine oxides, diethyl phosphite, and ethyl …
Number of citations: 5 pubs.acs.org
S Chang, X Zhou, Z Xing - Textile Research Journal, 2019 - journals.sagepub.com
The solubility parameter is a reliable way to study the adsorption phenomenon quantitatively for a wide range of systems. Herein, solubility parameters of five selected phosphorous …
Number of citations: 4 journals.sagepub.com
S Chang, X Zhou, Z Xing, T Tu - Journal of colloid and interface science, 2017 - Elsevier
The empirical polarity parameter E T (30) was determined for polyethylene terephthalate (PET) fiber and five phosphorus flame retardants by UV–Vis absorption spectrum of …
Number of citations: 19 www.sciencedirect.com

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